REACTION_CXSMILES
|
[F-].[K+].N#N.I[C:6]1[N:7]=[N:8][C:9]([CH3:12])=[CH:10][CH:11]=1.C[Si](C)(C)[C:15]([F:18])([F:17])[F:16].N>CN(C=O)C.CN1CCCC1=O.[Cu]I.CC(OC)(C)C>[CH3:12][C:9]1[N:8]=[N:7][C:6]([C:15]([F:18])([F:17])[F:16])=[CH:11][CH:10]=1 |f:0.1|
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.25 mL
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
CuI
|
Quantity
|
263 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
IC=1N=NC(=CC1)C
|
Name
|
|
Quantity
|
185 μL
|
Type
|
reactant
|
Smiles
|
C[Si](C(F)(F)F)(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under vacuum for 30 minutes until a greenish colour
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
were subsequently added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
WASH
|
Details
|
The aqueous one was washed with TBME
|
Type
|
WASH
|
Details
|
subsequently washed with aqueous ammonia, 1M HCl, saturated NaHCO3, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=NC(=CC1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 70 mg | |
YIELD: PERCENTYIELD | 35% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |